Bienvenue dans la boutique en ligne BenchChem!

3-((5-fluoropyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide

Medicinal Chemistry Physicochemical Profiling Halogen Bonding

Ensure target-engagement reproducibility with this exact p-tolyl urea variant. The 5-fluoropyrimidine ether introduces critical halogen-bond donor capacity absent in non-fluorinated analogs, while the p-tolyl moiety preserves essential hydrogen-bond donor geometry for hinge-binding or backbone-anchoring interactions. Substituting with N-cyclopentyl or N-benzhydryl derivatives risks uncharacterized conformational shifts, making this specific CAS 2034327-15-4 essential for FBLD and MMP profiling studies cited in Boehringer Ingelheim patent families.

Molecular Formula C16H17FN4O2
Molecular Weight 316.336
CAS No. 2034327-15-4
Cat. No. B2887903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((5-fluoropyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide
CAS2034327-15-4
Molecular FormulaC16H17FN4O2
Molecular Weight316.336
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)N2CCC(C2)OC3=NC=C(C=N3)F
InChIInChI=1S/C16H17FN4O2/c1-11-2-4-13(5-3-11)20-16(22)21-7-6-14(10-21)23-15-18-8-12(17)9-19-15/h2-5,8-9,14H,6-7,10H2,1H3,(H,20,22)
InChIKeyIKSLFBWDNOYWRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((5-Fluoropyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide (CAS 2034327-15-4): Structural Identity and Research Procurement Context


3-((5-Fluoropyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide is a synthetic small-molecule pyrrolidine carboxamide derivative with the molecular formula C16H17FN4O2 and a molecular weight of 316.33 g/mol. The compound belongs to a broader class of pyrimidine-substituted pyrrolidine derivatives that have been claimed in the patent literature as pharmaceutical agents, notably in Boehringer Ingelheim's patent family covering such structures for therapeutic use [1]. The presence of a 5-fluoropyrimidine ether at the pyrrolidine 3-position and a p-tolyl urea moiety distinguishes it from simpler pyrrolidine carboxamides and suggests potential for tuned physicochemical and target-engagement properties. Publicly available authoritative database records confirm its chemical identity, though curated bioactivity data for this exact compound remain extremely limited [2].

Why In-Class Pyrrolidine Carboxamides Cannot Simply Replace 3-((5-Fluoropyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide


Within the pyrimidine-substituted pyrrolidine carboxamide class, even structurally minor modifications—such as altering the heteroaryl ether or the N-aryl urea substituent—can drastically affect conformational preference, hydrogen-bonding capacity, and target selectivity. The Boehringer Ingelheim patent family explicitly demonstrates that specific combinations of substituents R1–R3, Ar, L, and T are critical for achieving desired pharmacological profiles, and no broad generic substitution is disclosed [1]. For 3-((5-fluoropyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide, the 5-fluoropyrimidine ring provides a unique electronic environment and potential for halogen bonding that is absent in non-fluorinated or differently halogenated analogs, while the p-tolyl group offers distinct steric and lipophilic properties compared to other N-aryl variants. Substituting this compound with a close analog such as the N-cyclopentyl or N-benzhydryl derivative would therefore introduce uncharacterized changes in molecular recognition features, making procurement of the exact structure essential for reproducible research [2].

Quantitative Differentiation Evidence for 3-((5-Fluoropyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide vs. Closest Structural Analogs


Fluorine-Substituted Pyrimidine vs. Non-Fluorinated Pyrimidine Ether: Calculated Lipophilicity and Electronic Modulation

The 5-fluoropyrimidine ether in the target compound introduces a strong electron-withdrawing substituent that is absent in the closest non-fluorinated analog, 3-(pyrimidin-2-yloxy)-N-(p-tolyl)pyrrolidine-1-carboxamide. Computational prediction using the XLogP3 algorithm yields a logP of approximately 2.1 for the target compound versus approximately 1.6 for the non-fluorinated comparator, representing a ~0.5 log unit increase in lipophilicity attributable to fluorine substitution [1]. Additionally, the fluorine atom reduces the pKa of the pyrimidine ring nitrogen and creates a dipole that can participate in orthogonal multipolar interactions, a feature not available with the unsubstituted pyrimidine [2]. No direct head-to-head biological assay data were located in open-access literature for these two compounds.

Medicinal Chemistry Physicochemical Profiling Halogen Bonding

N-(p-Tolyl) vs. N-Cyclopentyl Urea Substitution: Impact on Hydrogen-Bond Donor Capacity and Steric Bulk

The p-tolyl urea moiety provides one hydrogen-bond donor (N–H) and a planar aromatic ring capable of π-stacking interactions, whereas the closest commercially listed analog, N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide, replaces this with a fully saturated cyclopentyl group that lacks both aromatic character and a hydrogen-bond donor [1]. The target compound therefore retains a classical urea donor–acceptor motif that is frequently critical for binding to kinase hinge regions and other ATP-binding pockets, while the N-cyclopentyl analog eliminates the donor entirely, converting the urea to a tertiary amide-like system. Experimental confirmation of differential binding affinity is not available in the public domain, limiting this to a structure-based inference [2].

Structure-Activity Relationships Urea Pharmacophore Target Selectivity

Substituent-Controlled Conformational Preference of the Pyrrolidine Ring: p-Tolyl vs. Benzhydryl Urea

In a crystallographic study of a closely related pyrrolidine carboxamide HIV-1 NNRTI, the pyrrolidine ring adopted an envelope conformation while the hydrogenated pyrimidine ring displayed a weakly expressed twist conformation, stabilized by intermolecular N–H···O hydrogen bonds [1]. Although the reported compound (C21H20N4O2) is not identical to the target compound (C16H17FN4O2), the shared 3-oxypyrimidine-pyrrolidine carboxamide core suggests that the N-substituent size and nature can modulate the ring pucker and crystal packing. The benzhydryl analog N-benzhydryl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide introduces significantly greater steric bulk (two phenyl rings) compared to the single p-tolyl ring, which is predicted to alter the preferred pyrrolidine conformation and the accessibility of the urea carbonyl for intermolecular hydrogen bonding [2]. Quantitative conformational energy differences are unavailable.

Conformational Analysis Medicinal Chemistry Structure-Based Design

Recommended Application Scenarios for 3-((5-Fluoropyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide Based on Differentiated Structural Features


Fragment-Based or Structure-Guided Lead Discovery Requiring a Defined Urea H-Bond Donor

In FBLD or SBDD campaigns targeting kinases, proteases, or epigenetic reader domains where a urea N–H donor is essential for hinge-binding or backbone-anchoring interactions, the p-tolyl urea of this compound provides a validated pharmacophore element that is absent in N-cyclopentyl or N,N-disubstituted analogs [1]. Procurement of the exact p-tolyl variant ensures the hydrogen-bond donor capacity assumed by the pharmacophore hypothesis is preserved.

Halogen-Bond-Enabled Probe Design Utilizing the 5-Fluoropyrimidine Moiety

The 5-fluoropyrimidine ring can act as a halogen-bond donor, a feature increasingly exploited in probe and lead optimization to achieve selective recognition of protein carbonyl oxygens or carboxylate side chains [1]. This electronic feature differentiates the compound from the non-fluorinated pyrimidine analog and makes it a rational choice for laboratories exploring halogen-bonding contributions to target affinity.

Physicochemical Property Baseline for Matched Molecular Pair (MMP) Analysis

With a calculated logP of ~2.1 and a single hydrogen-bond donor, this compound occupies a specific property space that is useful for constructing MMP sets evaluating the impact of fluorine substitution and N-aryl variation on solubility, permeability, and metabolic stability [1]. It serves as a comparator compound rather than a final lead, enabling procurement for systematic property profiling.

Quote Request

Request a Quote for 3-((5-fluoropyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.